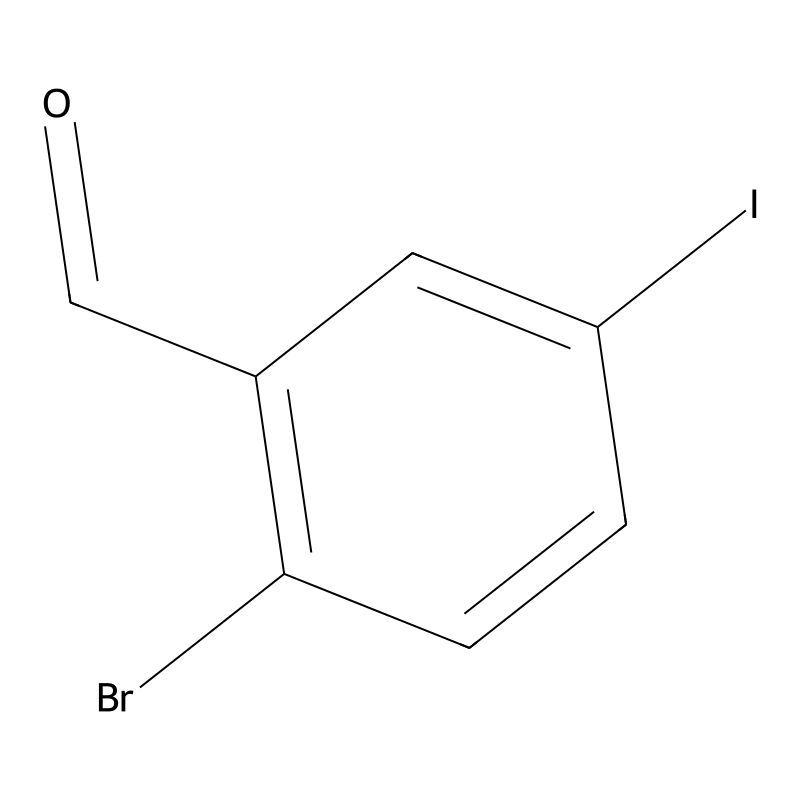

2-Bromo-5-iodobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

General Use of 2-Bromo-5-iodobenzaldehyde

Scientific Field: Chemistry

Application Summary: 2-Bromo-5-iodobenzaldehyde is a halogenated compound that belongs to the class of benzaldehydes.

Methods of Application: The specific methods of application can vary widely depending on the context of the chemical synthesis.

Results or Outcomes: The outcomes also depend on the specific chemical reactions in which 2-Bromo-5-iodobenzaldehyde is used.

Use of Related Compound: 5-Bromo-2-iodobenzaldehyde

Scientific Field: Medical Synthesis, Material Science, Environmental Research

Methods of Application: The specific methods of application can vary widely depending on the context of the research.

Results or Outcomes: The outcomes also depend on the specific research in which 5-Bromo-2-iodobenzaldehyde is used.

Use in Synthesis of Aza-fused Polycyclic Quinolines

Scientific Field: Organic Chemistry

Application Summary: 5-Bromo-2-iodobenzaldehyde, a related compound, is used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation.

Methods of Application: The specific method involves a copper-catalyzed cascade intermolecular condensation.

Results or Outcomes: The outcome of this process is the formation of aza-fused polycyclic quinolines.

Use in Synthesis of Oxoindenopyrroles

Application Summary: 5-Bromo-2-iodobenzaldehyde is also used in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides.

Methods of Application: The specific method involves a copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides.

Results or Outcomes: The outcome of this process is the formation of oxoindenopyrroles.

Use in Synthesis of 5-Phenylindazolo

Application Summary: 2-Iodobenzaldehyde, a related compound, is used in the synthesis of 5-phenylindazolo.

Methods of Application: The specific method involves a chemical reaction with 2-Iodobenzaldehyde as a reagent.

Results or Outcomes: The outcome of this process is the formation of 5-phenylindazolo.

Use in Synthesis of 4-(3-Iodophenyl)-2,2:6,2-Terpyridine

Application Summary: 2-Iodobenzaldehyde is also used in the synthesis of 4-(3-iodophenyl)-2,2:6,2-terpyridine.

Results or Outcomes: The outcome of this process is the formation of 4-(3-iodophenyl)-2,2:6,2-terpyridine.

2-Bromo-5-iodobenzaldehyde is an organic compound characterized by the molecular formula and a molecular weight of 310.91 g/mol. This compound features a benzaldehyde structure with bromine and iodine substituents located at the 2 and 5 positions, respectively. The presence of these halogen atoms enhances its reactivity, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry .

Due to the absence of specific research on 2-Bromo-5-iodobenzaldehyde, its mechanism of action in any biological system is unknown.

- Potential irritant: Aromatic aldehydes can irritate the skin and eyes.

- Suspected endocrine disruptor: Halogenated organic compounds can have endocrine-disrupting effects, although the specific effects of 2-Bromo-5-iodobenzaldehyde would require investigation.

- Unknown environmental impact: The environmental impact of this compound is not documented.

- Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution, which is facilitated by the electrophilic nature of the aldehyde group.

- Oxidation and Reduction: The aldehyde functional group can be oxidized to form carboxylic acids or reduced to alcohols. Common reagents for these transformations include potassium permanganate for oxidation and sodium borohydride for reduction .

Common Reagents and Conditions- For Substitution: Sodium azide or potassium cyanide are often employed.

- For Oxidation: Potassium permanganate or chromium trioxide can be used.

- For Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

The biological activity of 2-Bromo-5-iodobenzaldehyde is notable due to its influence on various biochemical pathways. It has been shown to interact with enzymes and proteins, affecting their functions. For instance, it can modulate gene expression by influencing transcription factors and can alter metabolic pathways by interacting with metabolic enzymes. This compound also exhibits potential pharmacological properties, including inhibition of certain cytochrome P450 enzymes, which are crucial in drug metabolism .

Synthesis of 2-Bromo-5-iodobenzaldehyde can be achieved through several methods:

- Bromination and Iodination of Benzaldehyde Derivatives: Starting from 2-bromo-5-nitrobenzaldehyde, the nitro group can be reduced to an amine, followed by diazotization and subsequent iodination.

- Copper-Catalyzed Reactions: It can also be synthesized via copper-catalyzed cascade intermolecular condensation reactions that yield aza-fused polycyclic quinolines .

Industrial production typically involves controlled bromination and iodination reactions to ensure high yield and purity, often utilizing catalysts under inert conditions to minimize side reactions.

2-Bromo-5-iodobenzaldehyde serves multiple purposes in various fields:

- Pharmaceutical Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drugs targeting specific diseases.

- Material Science: The compound's unique reactivity makes it suitable for creating novel materials with specific properties.

- Organic Synthesis: It serves as a versatile building block in organic synthesis for constructing complex molecules .

Studies on the interactions of 2-Bromo-5-iodobenzaldehyde reveal its potential effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Its ability to act as an electrophile allows it to form new bonds with nucleophiles such as amines and thiols, leading to alterations in biomolecular structures and functions .

Several compounds share structural similarities with 2-Bromo-5-iodobenzaldehyde, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | Contains chlorine instead of iodine |

| 2-Bromo-5-fluorobenzaldehyde | C7H4BrF O | Contains fluorine, affecting reactivity |

| 2-Iodo-5-nitrobenzaldehyde | C7H4I NO3 | Contains a nitro group that alters its activity |

The presence of both bromine and iodine in 2-Bromo-5-iodobenzaldehyde provides distinct reactivity compared to its analogs. For example, the substitution patterns significantly influence their chemical behavior and potential applications in synthesis .